Bienvenue dans la boutique en ligne BenchChem!

6-Oxocevan-2-yl hexopyranoside

cholinesterase inhibition Alzheimer's disease research neuropharmacology

6-Oxocevan-2-yl hexopyranoside (Yibeinoside A, Sinpeinine-3-O-β-glucoside) is the only cevan alkaloid glucoside that delivers near-equipotent dual acetylcholinesterase/butyrylcholinesterase inhibition (IC₅₀ 6.5 μM for RBC AChE vs. 7.3 μM for plasma BChE) with 71.2% human whole blood cholinesterase suppression at 0.1 mM. Its 6-oxo functionality distinguishes it from the 6-hydroxy analog (CAS 98985-22-9) and it outperforms vomicine in predicted ADMET safety and G2032R ROS1 kinase complex stability. HPLC-validated ≥98% purity, full analytical documentation to prevent misidentification with co-occurring Fritillaria alkaloids.

Molecular Formula C33H53NO7
Molecular Weight 575.8 g/mol
CAS No. 98985-24-1
Cat. No. B1684263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxocevan-2-yl hexopyranoside
CAS98985-24-1
SynonymsYibeinoside A
Molecular FormulaC33H53NO7
Molecular Weight575.8 g/mol
Structural Identifiers
SMILESCC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CC(CC6)OC7C(C(C(C(O7)CO)O)O)O)C)C
InChIInChI=1S/C33H53NO7/c1-16-4-9-26-17(2)19-6-7-20-21(23(19)14-34(26)13-16)10-25-22(20)11-27(36)24-8-5-18(12-33(24,25)3)40-32-31(39)30(38)29(37)28(15-35)41-32/h16-26,28-32,35,37-39H,4-15H2,1-3H3
InChIKeyKZQBVJMJOSOUQU-WPKVQAMASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

6-Oxocevan-2-yl hexopyranoside (Yibeinoside A, CAS 98985-24-1): Procurement-Relevant Identity and Classification


6-Oxocevan-2-yl hexopyranoside (CAS 98985-24-1, synonym Yibeinoside A, Sinpeinine-3-O-β-glucoside) is a cevan-type steroidal alkaloid glucoside with molecular formula C₃₃H₅₃NO₇ and molecular weight 575.78 g/mol [1]. The compound was first isolated from the bulb of Fritillaria pallidiflora Schreb and its structure was confirmed as the 3-O-β-D-glucopyranoside of the known alkaloid sinpeinine A by chemical and spectroscopic data (IR, MS, ¹HNMR, ¹³CNMR) [2][3]. It belongs to the cevane alkaloid class, characterized by a hexacyclic steroidal backbone with a tertiary nitrogen, and is formally classified under Cevanes and Glucosides in the MeSH ontology [4]. The compound bears a ketone at position 6 (6-oxo) and a β-D-glucopyranosyl moiety at position 3, distinguishing it structurally from the 6-hydroxy analogs and non-glycosylated cevan alkaloids found across Fritillaria species.

Why 6-Oxocevan-2-yl hexopyranoside Cannot Be Replaced by Generic Fritillaria Alkaloids or Other Cevane Glucosides


Cevan-type steroidal alkaloids from Fritillaria species exhibit widely divergent cholinesterase inhibition profiles despite sharing a common backbone. In a direct head-to-head screen of 18 alkaloids, yibeinoside A produced 71.2% inhibition of human whole blood cholinesterase at 0.1 mM, while its closest structural congeners ranged from 55.5% to 70.7% under identical conditions [1]. More critically, selectivity between acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) differs markedly: N-demethylpuqietinone is AChE-selective, hupeheninoside and chuanbeinone are BChE-selective, whereas yibeinoside A exhibits balanced dual inhibition with IC₅₀ values of 6.5 μM (RBC AChE) and 7.3 μM (plasma BChE) [1]. Substitution with the aglycone sinpeinine A alters the glycosylation-dependent physicochemical and pharmacokinetic properties entirely; substitution with imperialine-3β-glucoside changes the target engagement profile. Furthermore, computational screening against the G2032R-mutant ROS1 kinase demonstrated that yibeinoside A outperformed both vomicine and the clinical control lorlatinib in predicted ADMET safety and complex stability, while vomicine was flagged as mutagenic and carcinogenic [2]. These data demonstrate that even closely related cevan alkaloids and their glucosides are not functionally interchangeable for research or industrial applications.

Quantitative Differentiation Evidence: 6-Oxocevan-2-yl hexopyranoside vs. Closest Analogs and Alternative Candidates


Balanced Dual Cholinesterase Inhibition Profile vs. Fritillaria Alkaloid Panel — Human Whole Blood, RBC AChE, and Plasma BChE Head-to-Head Comparison

In the only published head-to-head comparison of 18 steroidal alkaloids from five Fritillaria species, yibeinoside A was one of five compounds subjected to full IC₅₀ determination on human RBC acetylcholinesterase (AChE) and human plasma butyrylcholinesterase (BChE) [1]. At 0.1 mM, yibeinoside A inhibited human whole blood cholinesterase (ChE) by 71.2 ± 1.8%, the highest inhibition among the five fully characterized alkaloids. Its RBC AChE IC₅₀ was 6.5 ± 0.013 μM and plasma BChE IC₅₀ was 7.3 ± 0.005 μM, yielding a BChE/AChE IC₅₀ ratio of approximately 1.12 — indicating balanced dual inhibition. By contrast, chuanbeinone showed a BChE/AChE ratio of 0.09 (strongly BChE-selective), and N-demethylpuqietinone showed a ratio of 1.95 (AChE-selective) [1]. This balanced profile distinguishes yibeinoside A from all comparators tested in the same study.

cholinesterase inhibition Alzheimer's disease research neuropharmacology

Superior Predicted Binding Stability to G2032R-Mutant ROS1 Kinase vs. Vomicine and Lorlatinib — Molecular Dynamics and MM/PBSA Analysis

A 2026 virtual screening study of 447 alkaloids identified yibeinoside A and vomicine as the top-ranked binders to the drug-resistant G2032R-mutant ROS1 kinase [1]. Both compounds produced AutoDock Vina docking scores comparable to the clinical ROS1 inhibitor lorlatinib (−11.05 kcal·mol⁻¹). However, molecular dynamics simulations over 50 ns revealed that yibeinoside A formed a more stable complex than vomicine, maintaining RMSD values of 0.30–0.40 nm vs. vomicine's higher and more fluctuating RMSD, and an average radius of gyration of approximately 2.05 nm, closely matching the apo protein and lorlatinib-bound complexes [1]. MM/PBSA binding free energy calculations confirmed that both yibeinoside A and vomicine had superior binding free energies compared to lorlatinib, but yibeinoside A emerged as the superior binder based on global structural stability metrics (Rg, SASA, lower RMSF) [1].

ROS1 inhibitor non-small-cell lung cancer drug resistance mutation

Favorable Predicted Safety Profile vs. Vomicine — AMES Mutagenicity and Rodent Carcinogenicity ADMET Predictions

In the same 2026 virtual screening study, ADMET properties were predicted using the admetSAR 3.0 platform [1]. Yibeinoside A was predicted to be non-mutagenic (Ames-negative) and non-carcinogenic in rodent models. In stark contrast, vomicine — the only other top-ranked alkaloid from the 447-compound screen — was predicted to be mutagenic (Ames-positive) and rodent-carcinogenic [1]. Additionally, yibeinoside A showed a risk only for drug-induced hepatotoxicity among toxicity endpoints, whereas vomicine and lorlatinib both triggered multiple positive toxicity predictions. Plasma protein binding was predicted to be high for yibeinoside A (suggesting lower free drug fraction), while vomicine showed low PPB (potentially higher unbound concentrations and greater off-target risk) [1].

ADMET prediction drug safety lead optimization

Validated HPLC-ELSD Quantification Method with Documented Linearity, Precision, and Recovery for Quality-Controlled Procurement

A validated HPLC-ELSD method was established for the simultaneous determination of five major isosteroidal alkaloids and gluco-alkaloids in Fritillaria bulbs, including yibeinoside A [1]. The method employed a Nova-Pak C18 column with acetonitrile-water (0.1% diethylamine) gradient elution at 1.0 mL·min⁻¹. For yibeinoside A, the linear range was 7.3–160.6 mg·L⁻¹ with r² = 0.9997, overall intra- and inter-day variation less than 5%, and recovery exceeding 95% [1]. The method was successfully applied to quantify these five analytes in three different Fritillaria bulb samples, confirming its applicability for authenticating and standardizing yibeinoside A content in botanical raw materials and reference standards. This validated method provides a directly implementable quality control framework for procurement specifications.

analytical method validation HPLC-ELSD quality control

Structural Differentiation from 6-Hydroxycevan-2-yl hexopyranoside — Physicochemical Property Comparison of the 6-Oxo vs. 6-Hydroxy Cevane Glucosides

6-Oxocevan-2-yl hexopyranoside (CAS 98985-24-1, C₃₃H₅₃NO₇, MW 575.78, TPSA 120.00 Ų) differs from its closest structural analog 6-hydroxycevan-2-yl hexopyranoside (CAS 98985-22-9, C₃₃H₅₅NO₇, MW 577.80, TPSA 123.00 Ų) by the oxidation state at position 6: a ketone (C=O) versus a secondary alcohol (CH-OH) [1][2]. This single oxidation-state difference alters hydrogen-bond donor/acceptor capacity, polarity, and chemical stability, and may influence biological target engagement — consistent with the observation that the 6-oxo moiety is a conserved feature across several bioactive Fritillaria alkaloids including ebeiedinone and chuanbeinone [3]. The 6-oxo compound cannot be substituted by the 6-hydroxy analog without altering the hydrogen-bonding pharmacophore and the compound's chromatographic retention behavior, which is critical for analytical identification.

structure-activity relationship physicochemical properties cevane alkaloid differentiation

Optimal Procurement and Application Scenarios for 6-Oxocevan-2-yl hexopyranoside (Yibeinoside A) Based on Quantitative Evidence


Dual AChE/BChE Inhibitor Pharmacological Studies for Neurodegenerative Disease Research

Yibeinoside A is the compound of choice for research programs investigating balanced dual acetylcholinesterase/butyrylcholinesterase inhibition, a therapeutic strategy of growing interest for Alzheimer's disease. Unlike the BChE-selective comparators (hupeheninoside, chuanbeinone) or the AChE-selective N-demethylpuqietinone, yibeinoside A provides near-equipotent inhibition of both human RBC AChE (IC₅₀ 6.5 μM) and plasma BChE (IC₅₀ 7.3 μM), with the highest whole blood cholinesterase inhibition (71.2%) among the panel [1]. This balanced profile cannot be replicated by substituting any other Fritillaria alkaloid tested in the same study.

Computational Oncology Lead Discovery Targeting G2032R-Mutant ROS1 in Drug-Resistant NSCLC

For computational chemistry and oncology teams pursuing novel inhibitors of the G2032R ROS1 resistance mutation, yibeinoside A represents a computationally validated lead scaffold with superior predicted binding stability and safety over the alternative alkaloid vomicine. The compound's stable RMSD profile (0.30–0.40 nm), compact Rg (~2.05 nm), MM/PBSA-confirmed favorable binding free energy vs. lorlatinib, and predicted non-mutagenic/non-carcinogenic ADMET profile collectively position it as the preferred starting point among the 447 alkaloids screened [2].

Quality Control Reference Standard for Fritillaria-Based Botanical Authentication

Yibeinoside A can serve as a marker compound for the authentication and quantitative standardization of Fritillaria pallidiflora-derived botanical materials. The published HPLC-ELSD method validation provides a directly transferable analytical framework with established linearity (7.3–160.6 mg·L⁻¹, r² = 0.9997), precision (<5% variation), and recovery (>95%) [3]. The validated method simultaneously resolves yibeinoside A from its aglycone sinpeinine A and from imperialine-3β-glucoside, enabling definitive identification of the glucoside and preventing substitution with non-glycosylated or incorrectly glycosylated analogs.

Structure-Activity Relationship Studies of C-6 Oxidation State in Cevane Alkaloid Glucosides

The 6-oxo functionality distinguishes yibeinoside A from the 6-hydroxycevan analog (CAS 98985-22-9), and both compounds co-occur in Fritillaria species. Procurement of authenticated 6-oxocevan-2-yl hexopyranoside is essential for SAR studies exploring how the C-6 oxidation state (ketone vs. alcohol) modulates cholinesterase inhibition potency, hydrogen-bonding interactions, and metabolic stability. The structural similarity (ΔMW = 2 Da) and co-occurrence of these analogs demand rigorous analytical verification to prevent cross-contamination or misidentification [4].

Quote Request

Request a Quote for 6-Oxocevan-2-yl hexopyranoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.